molecular formula C18H16N4O2S3 B2913282 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 877618-80-9

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2913282
CAS No.: 877618-80-9
M. Wt: 416.53
InChI Key: GTDQVCNFISFMMB-UHFFFAOYSA-N
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Description

2-((3-Benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS: 877618-80-9) is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone scaffold substituted with a benzyl group at position 3 and a thiazol-2-yl acetamide moiety. Its molecular formula is C₁₈H₁₆N₄O₂S₃ (MW: 416.5) .

Properties

IUPAC Name

2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S3/c23-14(21-17-19-7-9-26-17)11-27-18-20-13-6-8-25-15(13)16(24)22(18)10-12-4-2-1-3-5-12/h1-5,7,9H,6,8,10-11H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDQVCNFISFMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the benzyl group, and finally, the attachment of the thiazole ring and acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: It may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: It can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The table below highlights key structural differences between the target compound and its analogs:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Biological Target/Activity Reference
Target Compound (CAS: 877618-80-9) - Thiazol-2-yl acetamide
- 3-Benzyl group
C₁₈H₁₆N₄O₂S₃ 416.5 Not explicitly stated (structural studies)
IWP2 (CAS: 686770-61-6) - 6-Methylbenzothiazol-2-yl
- 3-Phenyl group
C₂₂H₁₈N₄O₂S₃ 474.6 WNT pathway inhibitor (porcupine acyltransferase blockade)
G1-4 (CAS: N/A) - 3,5-Dimethoxybenzyl
- 6-(Trifluoromethyl)benzothiazol-2-yl
C₂₅H₂₁F₃N₄O₄S₃ 594.64 CK1δ inhibition (kinase-targeted research)
Compound 19 (CAS: N/A) - 3,5-Dimethoxyphenyl
- 6-(Trifluoromethyl)benzothiazol-2-yl
C₂₃H₁₈F₃N₃O₄S₂ 533.52 Kinase inhibitor (CK1-specific activity)
Compound 266 (CAS: N/A) - 4-Fluorophenylimidazolylpyridine
- 3-Phenyl group
C₂₉H₂₃FN₆O₂S₃ 602.72 CK1δ inhibitor (optimized for selectivity)
2-((3-Benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS: 877618-81-0) - 4-Methylthiazol-2-yl C₁₉H₁₈N₄O₂S₃ 430.6 Structural analog (methyl substitution)

Structure-Activity Relationships (SAR)

  • Thiazole/Thiadiazole Moieties : The thiazol-2-yl group in the target compound and its analogs facilitates hydrogen bonding with kinase ATP-binding pockets, critical for inhibitory activity .
  • Electron-Withdrawing Groups : The trifluoromethyl group in G1-4 and Compound 19 increases metabolic stability and binding affinity .

Biological Activity

The compound 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS Number: 877618-80-9) is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4O2S3C_{18}H_{16}N_{4}O_{2}S_{3}, with a molecular weight of 416.5 g/mol. The structure includes a thieno[3,2-d]pyrimidine core and a thiazole moiety, which are known to influence biological activity.

PropertyValue
Molecular FormulaC18H16N4O2S3
Molecular Weight416.5 g/mol
CAS Number877618-80-9

Antimicrobial Activity

Studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, research on related thienopyrimidine derivatives has demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli using disk diffusion methods . The specific antimicrobial efficacy of this compound remains to be fully characterized in peer-reviewed studies.

Anticancer Potential

The compound's structure suggests potential interactions with critical cellular targets involved in cancer progression. Thienopyrimidine derivatives are known for their ability to inhibit various kinases and enzymes related to tumor growth. For example, the inhibition of thioredoxin reductase (TrxR1), a target for anticancer drugs, has been associated with compounds containing similar moieties . Further studies are required to elucidate the specific mechanisms by which this compound may exert anticancer effects.

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, thienopyrimidine derivatives have been explored for their analgesic properties. Compounds structurally related to this compound have shown promise in pain management models in animal studies . The exact pharmacological profile of this compound needs further investigation.

Q & A

Q. What are the optimal synthetic routes for preparing 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving thiol-containing intermediates. For example, reacting 3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in anhydrous ethanol under reflux (70–80°C) for 6–8 hours, using triethylamine as a catalyst. Yields (~45–58%) can be improved by optimizing solvent polarity (e.g., DMF for better solubility) and reaction time . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1680–1720 cm⁻¹) and thioamide (C=S, ~1050–1150 cm⁻¹) groups.
  • ¹H/¹³C NMR : Key signals include:
  • Thienopyrimidine protons: δ 2.5–3.5 ppm (CH₂ in tetrahydro ring), δ 4.2 ppm (benzyl CH₂).
  • Thiazole protons: δ 7.2–7.5 ppm (aromatic H).
  • Acetamide carbonyl: δ 170–175 ppm in ¹³C NMR .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₂₁H₁₈N₄O₂S₂).

Q. What methods are suitable for assessing the purity of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time consistency indicates purity.
  • Melting Point Analysis : Compare observed melting point (e.g., 216–218°C) with literature values to detect impurities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound?

  • Methodological Answer :
  • In Vitro Assays : Use the broth microdilution method (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth.
  • Controls : Include ciprofloxacin as a positive control and DMSO as a solvent control.
  • Data Interpretation : Calculate MIC (minimum inhibitory concentration) values and compare with structurally similar derivatives (e.g., thieno[2,3-d]pyrimidines with MICs of 8–64 µg/mL) .

Q. What strategies are effective for resolving contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Variability in MIC values often arises from differences in bacterial strains, inoculum size, or growth media. Use ATCC reference strains and CLSI protocols.
  • SAR Analysis : Compare substituent effects; e.g., benzyl vs. phenyl groups at the 3-position of the thienopyrimidine core may alter lipophilicity and membrane penetration .

Q. How can computational methods predict the mechanism of action of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to bacterial targets (e.g., dihydrofolate reductase). The thioacetamide moiety may interact with catalytic residues (Asp27, Lys32).
  • ADMET Prediction : Tools like SwissADME assess bioavailability; logP values >3.0 suggest high membrane permeability but potential toxicity .

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